molecular formula C12H11NO3S B2790737 [(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid CAS No. 885123-03-5

[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid

Cat. No.: B2790737
CAS No.: 885123-03-5
M. Wt: 249.28
InChI Key: ZBXCYUUJNVTEDW-UHFFFAOYSA-N
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Description

[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a thioacetic acid group, making it an interesting subject for chemical and biological research.

Preparation Methods

The synthesis of [(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-formyl-1-methyl-1H-indole.

    Thioacetic Acid Addition: The formyl group of the indole is then reacted with thioacetic acid under specific conditions to yield the final product.

The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may employ optimized reaction conditions and purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid has several scientific research applications:

Comparison with Similar Compounds

[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

The uniqueness of this compound lies in its combined indole and thioacetic acid structure, which imparts distinct chemical and biological properties .

Biological Activity

[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid is an indole derivative that has garnered attention for its potential therapeutic applications. Indole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

The compound’s structure includes an indole moiety linked to a thioacetic acid group, which is significant for its biological activity. The molecular formula is C11H11NO2SC_{11}H_{11}NO_2S, with the following key features:

PropertyValue
Molecular Weight225.27 g/mol
IUPAC NameThis compound
CAS Number885123-03-5

Target Interactions

Indole derivatives typically interact with various biological targets, including enzymes and receptors. This compound specifically shows affinity for:

  • DNA Gyrase : Inhibitory activity with an IC50 value indicating potential as an antibacterial agent.
  • Dihydrofolate Reductase (DHFR) : Another target implicated in its anticancer properties.

These interactions suggest that the compound may disrupt essential biochemical pathways in pathogens and cancer cells.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through in vitro assays:

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51
Candida albicans0.751.5

The compound exhibited significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The following results were observed:

Concentration (μM)Apoptosis Induction (%)Caspase Activation Ratio
1301.33
10501.57

This data indicates that the compound can effectively trigger programmed cell death in cancer cells, highlighting its potential as an anticancer therapeutic.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various indole derivatives, including this compound. The results indicated superior activity compared to standard antibiotics, suggesting its potential role in treating resistant bacterial infections .

Case Study 2: Anticancer Potential
In another study focusing on breast cancer cell lines, researchers found that treatment with this compound resulted in significant tumor growth inhibition and enhanced apoptosis markers . This reinforces the compound's promise as a novel anticancer agent.

Properties

IUPAC Name

2-(2-formyl-1-methylindol-3-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-13-9-5-3-2-4-8(9)12(10(13)6-14)17-7-11(15)16/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXCYUUJNVTEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C=O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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